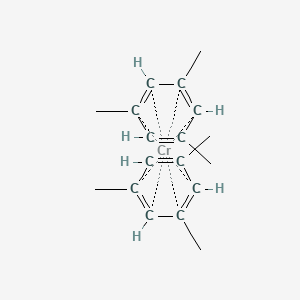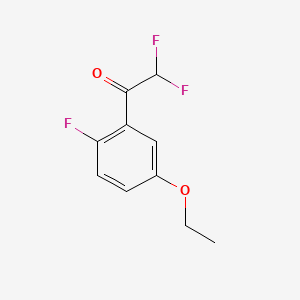
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
The synthesis of 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-ethoxy-2-fluorobenzaldehyde.
Reaction with Difluoroethanone: The aldehyde undergoes a reaction with difluoroethanone under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a Lewis acid catalyst and an organic solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(5-Ethoxy-2-fluorophenyl)ethanol: This compound differs by having an alcohol group instead of a ketone.
(5-Ethoxy-2-fluorophenyl)methanol: Similar structure but with a methanol group.
(5-Ethoxy-2-fluorophenyl)boronic acid: Contains a boronic acid group instead of a difluoroethanone group.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-6-3-4-8(11)7(5-6)9(14)10(12)13/h3-5,10H,2H2,1H3 |
Clave InChI |
BQXFDHRDKJGQJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


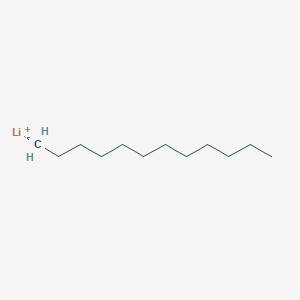

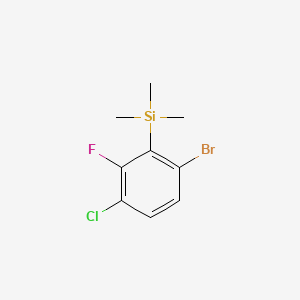
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
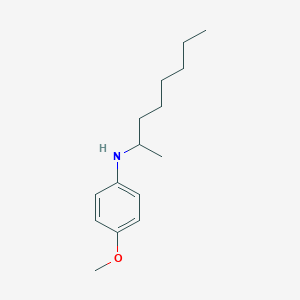
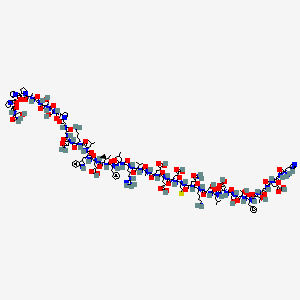
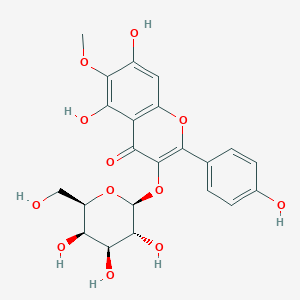
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
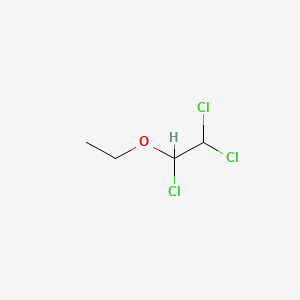
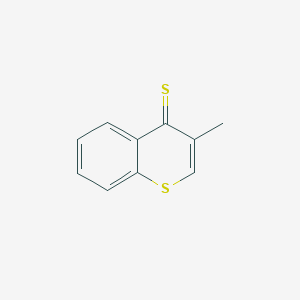
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
